Cdk-IN-9

CDK2 inhibition kinase potency cell cycle

Researchers studying cyclin K-dependent cancers often struggle to find a single compound that concurrently inhibits CDK2 and degrades cyclin K. CDK-IN-9 (CAS 3031561-92-6) uniquely bridges this gap by combining ATP-competitive CDK2/E inhibition (IC50 4 nM) with molecular glue activity that enforces CDK12-DDB1 proximity, triggering polyubiquitination and proteasomal degradation of cyclin K. - Dual Mechanism: Delivers both kinase inhibition and targeted protein degradation in one small molecule. - In Vivo Activity: A single 0.1-10 mg/kg IP dose robustly lowers CDK12 and cyclin K levels in mice. - Supply Chain: Offered by BenchChem with rapid global shipping and comprehensive quality documentation.

Molecular Formula C21H24N8S
Molecular Weight 420.5 g/mol
Cat. No. B14889400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdk-IN-9
Molecular FormulaC21H24N8S
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESC1CC(C1)C2=C3C(=NN2)C(=NC(=N3)SCCN)NCC4=CC=C(C=C4)N5C=CC=N5
InChIInChI=1S/C21H24N8S/c22-9-12-30-21-25-18-17(15-3-1-4-15)27-28-19(18)20(26-21)23-13-14-5-7-16(8-6-14)29-11-2-10-24-29/h2,5-8,10-11,15H,1,3-4,9,12-13,22H2,(H,27,28)(H,23,25,26)
InChIKeyMJACTWDJXKRKAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CDK‑IN‑9: Dual CDK2 Inhibitor & Molecular Glue


CDK‑IN‑9 (compound 24) is a cyclin‑dependent kinase (CDK) inhibitor that acts on CDK2/E with an IC₅₀ of 4 nM and additionally functions as a molecular glue, promoting the interaction between CDK12 and the DDB1 component of the CUL4–DDB1 E3 ligase complex [1]. This dual activity results in polyubiquitination and proteasomal degradation of cyclin K, dephosphorylation of retinoblastoma protein and RNA polymerase II, and subsequent induction of apoptosis [1].

CDK‑IN‑9: Unmatched by Standard CDK Inhibitors


CDK inhibitors are not functionally interchangeable. CDK‑IN‑9 combines potent ATP‑competitive inhibition of CDK2/E (IC₅₀ 4 nM) with a monovalent molecular glue mechanism that enforces CDK12–DDB1 proximity to drive cyclin K degradation [1]. Standard CDK2 inhibitors (e.g., CVT‑313, Cdk2/9 Inhibitor) lack this glue activity, while selective CDK12/13 inhibitors (e.g., SR‑4835) do not inhibit CDK2. Consequently, substituting CDK‑IN‑9 with a single‑target analog forfeits the dual pharmacologic effect essential for the reported cellular and in vivo outcomes.

CDK‑IN‑9: Head-to-Head Evidence


Superior CDK2/E Potency vs. CVT-313

CDK‑IN‑9 inhibits CDK2/E with an IC₅₀ of 4 nM [1], whereas CVT‑313 (Cdk2 Inhibitor III) exhibits an IC₅₀ of 0.5 µM (500 nM) for the same kinase [2]. This represents a 125‑fold improvement in potency, indicating that CDK‑IN‑9 achieves effective target engagement at substantially lower concentrations.

CDK2 inhibition kinase potency cell cycle

CDK2 Inhibition & Molecular Glue Activity

CDK‑IN‑9 functions as a molecular glue that induces CDK12–DDB1 interaction, triggering cyclin K polyubiquitination and degradation [1]. In contrast, the reference CDK2/E inhibitor Cdk2/9 Inhibitor (Ki = 2 nM) operates solely as an ATP‑competitive kinase inhibitor and does not promote CDK12–DDB1 complex formation or cyclin K degradation .

molecular glue CDK12 DDB1 cyclin K degradation

Cyclin K Depletion in MINO Cells

In MINO mantle cell lymphoma cells, CDK‑IN‑9 reduced cyclin K protein levels at 5 nM and caused complete loss of cyclin K at 50 nM following a 2‑hour treatment [1]. The depletion was shown to depend on DDB1, as siRNA‑mediated DDB1 silencing stabilized cyclin K in the presence of CDK‑IN‑9 [1].

cyclin K degradation target engagement mantle cell lymphoma

In Vivo CDK12 & Cyclin K Reduction

A single intraperitoneal (IP) dose of CDK‑IN‑9 (0.1–10 mg/kg) resulted in decreased levels of CDK12 and cyclin K in vivo [1]. This indicates that the compound achieves systemic target modulation after parenteral administration, a prerequisite for preclinical efficacy studies.

in vivo pharmacology CDK12 cyclin K PK/PD

CDK‑IN‑9: Key Research Applications


Cyclin K Degradation in Hematologic Malignancies

CDK‑IN‑9 uniquely combines CDK2 inhibition with molecular glue‑mediated cyclin K degradation. This makes it an ideal tool to dissect the relative contributions of CDK2 kinase activity versus cyclin K depletion in mantle cell lymphoma (MINO) cells and other cyclin K‑addicted cancer models, where 5‑50 nM treatment eliminates cyclin K within 2 hours [1].

CDK12–DDB1 Proximity-Induced Degradation

Because CDK‑IN‑9 enforces CDK12–DDB1 interaction without requiring a bifunctional degrader scaffold, it can be employed to map the structural determinants of ternary complex formation and to quantify the efficiency of monovalent molecular glues in live‑cell assays (e.g., NanoBRET or HiBiT) [1].

In Vivo Efficacy in CDK2-Dependent Tumors

The compound’s demonstrated ability to lower CDK12 and cyclin K levels in vivo after a single IP dose (0.1–10 mg/kg) supports its use in murine xenograft or syngeneic tumor models to evaluate the impact of dual CDK2 inhibition/cyclin K degradation on tumor progression and survival [1].

Kinase Selectivity Profiling vs. CDK2 Inhibitors

With a CDK2/E IC₅₀ of 4 nM and a unique molecular glue mechanism, CDK‑IN‑9 serves as a benchmark compound for selectivity screening. Researchers can compare it to ATP‑competitive inhibitors like CVT‑313 (IC₅₀ 500 nM) or Cdk2/9 Inhibitor (Ki 2 nM) to define the therapeutic window and off‑target liabilities of dual‑mechanism agents [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cdk-IN-9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.